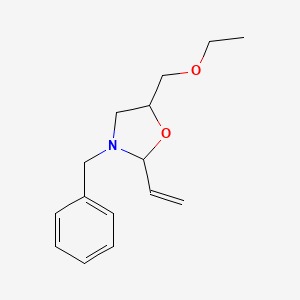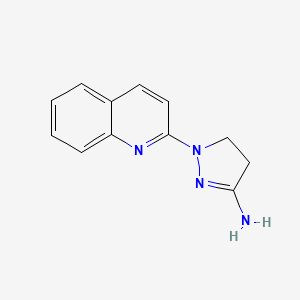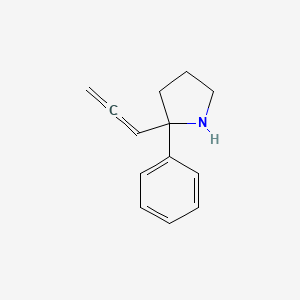![molecular formula C5H10NO4P B14376258 Dimethyl [(cyanomethoxy)methyl]phosphonate CAS No. 90212-95-6](/img/structure/B14376258.png)
Dimethyl [(cyanomethoxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(cyanomethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also involve purification steps to remove any impurities and ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates, which have applications in different chemical processes and industries.
Aplicaciones Científicas De Investigación
Dimethyl [(cyanomethoxy)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of dimethyl [(cyanomethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to dimethyl [(cyanomethoxy)methyl]phosphonate include:
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyanomethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
90212-95-6 |
|---|---|
Fórmula molecular |
C5H10NO4P |
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C5H10NO4P/c1-8-11(7,9-2)5-10-4-3-6/h4-5H2,1-2H3 |
Clave InChI |
ODXQOKNYKLWPKD-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(COCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)


